![molecular formula C13H14ClN3O B12172699 3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol](/img/structure/B12172699.png)
3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol
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Overview
Description
3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol is an organic compound that belongs to the class of pyridazines. Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chlorophenyl group attached to the pyridazine ring, which is further connected to a propanol group through an amino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Propanol Group: The final step involves the reaction of the intermediate with 3-aminopropanol under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Neuroprotective Agents
Recent studies have identified compounds similar to 3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol as potential neuroprotective agents. For instance, research on related pyridinyl-triazole derivatives demonstrated their ability to inhibit alpha-synuclein aggregation, a hallmark of neurodegenerative diseases such as Parkinson's disease. These compounds were shown to prevent neurotoxicity induced by specific toxins in animal models, suggesting a promising avenue for treating neurodegenerative disorders .
Anticancer Activity
The compound's structural characteristics may also lend themselves to anticancer applications. Studies on transition metal complexes containing similar ligands have revealed significant antitumor properties. The effectiveness of these compounds was evaluated using the MTT assay, which measures cell viability and proliferation in cancer cell lines. There is potential for This compound to exhibit similar properties through its interaction with cellular pathways involved in tumor growth .
Antimicrobial Properties
Compounds with structural similarities to This compound have been investigated for their antimicrobial effects. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes and exert antimicrobial effects. This aspect is critical in the development of new antibiotics amid rising resistance to existing drugs.
Case Study 1: Neuroprotection in Parkinson's Disease Models
In a study evaluating the neuroprotective effects of related compounds, researchers administered these agents in models of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Results indicated that treatment led to significant preservation of dopaminergic neurons and reduced levels of neurotoxic markers such as tyrosine hydroxylase and alpha-synuclein . These findings highlight the therapeutic potential of pyridazine derivatives in mitigating neurodegeneration.
Case Study 2: Anticancer Activity Assessment
Another study focused on the cytotoxic effects of transition metal complexes with similar structures to This compound against various cancer cell lines. The results demonstrated dose-dependent inhibition of cell growth, suggesting that these compounds could serve as effective chemotherapeutic agents . Further investigations into their mechanisms revealed induction of apoptosis and disruption of cell cycle progression.
Mechanism of Action
The mechanism of action of 3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyridazin-3(2H)-ones: These compounds share the pyridazine core structure and have diverse pharmacological activities.
Isoxazolopyridines: These compounds contain an isoxazole ring fused to a pyridine ring and exhibit unique chemical properties.
Uniqueness
3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol is unique due to the presence of the chlorophenyl group and the propanol moiety, which confer specific chemical and biological properties
Biological Activity
3-{[6-(4-Chlorophenyl)pyridazin-3-yl]amino}propan-1-ol, also known by its CAS number 1018166-89-6, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and related case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄ClN₃O, with a molecular weight of 263.72 g/mol. The compound features a pyridazine ring substituted with a 4-chlorophenyl group and an amino-propanol side chain, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄ClN₃O |
Molecular Weight | 263.72 g/mol |
CAS Number | 1018166-89-6 |
Antitumor Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor activity. For instance, derivatives of pyridazine have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth. Studies have demonstrated that such compounds can affect the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various models. It has been noted that pyridazine derivatives often exhibit inhibitory effects on pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The presence of the chlorophenyl moiety enhances this activity by improving binding affinity to targets involved in inflammatory pathways .
Antimicrobial Activity
Compounds similar to this compound have also shown promising antimicrobial properties. For example, studies on related pyrazole derivatives indicate their effectiveness against a range of pathogens, including bacteria and fungi. The structure's ability to interact with microbial membranes or inhibit essential enzymes contributes to this activity .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological effects. Key factors influencing its activity include:
- Substituent Effects : The presence of the 4-chlorophenyl group significantly enhances the compound's potency against cancer cells.
- Amino Group : The amino group contributes to increased solubility and potential interactions with biological targets.
- Hydroxyl Group : The propanol side chain may facilitate hydrogen bonding with target proteins, enhancing binding affinity.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antitumor Efficacy : A study demonstrated that pyridazine derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting that modifications to the pyridazine structure can enhance therapeutic efficacy .
- Inflammation Models : In vitro assays indicated that similar compounds significantly reduced TNF-alpha levels in activated macrophages, highlighting their potential in treating chronic inflammatory conditions .
- Antimicrobial Testing : A series of related compounds were tested against various bacterial strains, showing notable inhibition zones in agar diffusion tests, indicating strong antimicrobial properties .
Properties
Molecular Formula |
C13H14ClN3O |
---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
3-[[6-(4-chlorophenyl)pyridazin-3-yl]amino]propan-1-ol |
InChI |
InChI=1S/C13H14ClN3O/c14-11-4-2-10(3-5-11)12-6-7-13(17-16-12)15-8-1-9-18/h2-7,18H,1,8-9H2,(H,15,17) |
InChI Key |
UUTZGWPPAQDVLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)NCCCO)Cl |
Origin of Product |
United States |
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